![molecular formula C22H24N2 B10839252 1-(2-(Naphthalen-2-yl)-1-phenylethyl)piperazine](/img/structure/B10839252.png)
1-(2-(Naphthalen-2-yl)-1-phenylethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Naphthalen-2-yl)-1-phenylethyl)piperazine is a complex organic compound that belongs to the class of piperazines It is characterized by the presence of a naphthalene ring and a phenyl group attached to a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(naphthalen-2-yl)-1-phenylethyl)piperazine typically involves the reaction of 2-naphthylmethyl chloride with 1-phenylethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Naphthalen-2-yl)-1-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(Naphthalen-2-yl)-1-phenylethyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of fluorescent conjugated polymers, which have applications in explosive detection and other sensor technologies.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 1-(2-(naphthalen-2-yl)-1-phenylethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Similar Compounds:
1-(2-Naphthyl)piperazine: Shares the naphthalene ring but lacks the phenyl group.
1-(2-Phenylethyl)piperazine: Contains the phenyl group but lacks the naphthalene ring.
1-(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates: These compounds have shown promising antibacterial and antimycobacterial activity.
Uniqueness: this compound is unique due to the presence of both naphthalene and phenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these aromatic systems enhances its ability to interact with various biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C22H24N2 |
---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-(2-naphthalen-2-yl-1-phenylethyl)piperazine |
InChI |
InChI=1S/C22H24N2/c1-2-7-20(8-3-1)22(24-14-12-23-13-15-24)17-18-10-11-19-6-4-5-9-21(19)16-18/h1-11,16,22-23H,12-15,17H2 |
InChI-Schlüssel |
HSPJWADLPHSZQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.